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Introduction
(Z)-hex-3-en-1-yne is a volatile organic compound belonging to the enyne family, characterized

by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. Its

specific stereochemistry, with the ethyl and ethynyl groups in a cis or Z configuration around

the double bond, imparts distinct physical and chemical properties that are of significant

interest in organic synthesis and materials science. This technical guide provides a detailed

overview of the known physical and chemical properties of (Z)-hex-3-en-1-yne, including

experimental and computational data, spectroscopic information, and general reactivity

patterns.

Chemical and Physical Properties
A summary of the key physical and chemical properties of (Z)-hex-3-en-1-yne is presented

below. It is important to note that while computational data is readily available, experimentally

determined values for several properties of this specific isomer are not widely reported in the

literature. Much of the available experimental data pertains to its isomers or closely related

compounds.
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Table 1: Physical and Chemical Properties of (Z)-hex-3-en-1-yne

Property Value Source

Molecular Formula C₆H₈ PubChem[1]

Molecular Weight 80.13 g/mol PubChem[1]

CAS Number 17669-38-4 PubChem[1]

Boiling Point

Not explicitly reported. The

related compound (3Z)-hex-3-

ene-1,5-diyne has a boiling

point of 52 °C.

Melting Point Not Reported

Density Not Reported

Solubility

Not explicitly reported.

Expected to be soluble in

common organic solvents.

XLogP3 2 PubChem (Computed)[1]

Hydrogen Bond Donor Count 0 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
0 PubChem (Computed)[1]

Rotatable Bond Count 1 PubChem (Computed)[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (Z)-hex-3-en-1-
yne. While detailed spectral assignments are not extensively published, the following provides

an overview of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic

protons of the (Z)-double bond, the acetylenic proton, and the protons of the ethyl group. The
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coupling constants between the olefinic protons would be indicative of the cis

stereochemistry.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp-hybridized

carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized

carbons of the ethyl group. PubChem indicates the availability of ¹³C NMR data.[1]

Infrared (IR) Spectroscopy
The IR spectrum of (Z)-hex-3-en-1-yne would be characterized by the following key absorption

bands:

C≡C-H stretch: A sharp, moderately intense band around 3300 cm⁻¹.

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

C=C stretch: A band in the region of 1640-1680 cm⁻¹, characteristic of a cis-disubstituted

alkene.

=C-H bend: A strong, broad band around 630-730 cm⁻¹ for the cis-alkene.

C-H stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the ethyl group.

Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) data is available for (Z)-hex-3-en-1-yne,

which would show the molecular ion peak (M⁺) at m/z = 80, corresponding to the molecular

weight of the compound.[1] Fragmentation patterns would be consistent with the enyne

structure.

Chemical Reactivity and Synthetic Applications
(Z)-hex-3-en-1-yne, as a member of the enyne family, exhibits a rich and diverse chemical

reactivity, making it a valuable building block in organic synthesis. The presence of both an

alkene and an alkyne functionality allows for a wide range of transformations.

General Reactivity of Enynes
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Enynes are versatile substrates in various transition metal-catalyzed reactions. The reactivity

can often be tuned to selectively involve either the double or the triple bond. Common reactions

of enynes include:

Enyne Metathesis: This powerful carbon-carbon bond-forming reaction, typically catalyzed by

ruthenium or molybdenum complexes, can be used to construct complex cyclic and acyclic

systems.

Cyclization Reactions: The proximate double and triple bonds can participate in a variety of

cyclization reactions to form carbocyclic and heterocyclic frameworks.

Functionalization Reactions: Both the alkene and alkyne moieties can undergo a range of

functionalization reactions, such as hydrogenation, halogenation, and hydroboration.

The cis-stereochemistry of the double bond in (Z)-hex-3-en-1-yne can influence the

stereochemical outcome of these reactions, providing a handle for stereoselective synthesis.

Synthetic Methodologies for (Z)-1,4-Enynes
While a specific, detailed experimental protocol for the synthesis of (Z)-hex-3-en-1-yne is not

readily available in the searched literature, general methods for the synthesis of (Z)-1,4-enynes

often involve the stereoselective reduction of a corresponding enediyne precursor or the

coupling of appropriate vinyl and alkynyl fragments. One common approach involves the partial

hydrogenation of a diyne using a Lindlar catalyst, which is known to produce cis-alkenes.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of (Z)-hex-3-
en-1-yne are not available in the public domain based on the conducted searches.

Researchers interested in working with this compound would likely need to adapt known

procedures for the synthesis of similar (Z)-1,4-enynes. A general workflow for such a synthesis

is outlined below.

Caption: General workflow for the synthesis, purification, and analysis of a (Z)-1,4-enyne.

Signaling Pathways and Logical Relationships
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The unique structural motif of a (Z)-enyne can be incorporated into more complex molecules

that may interact with biological systems. For instance, enediynes are a class of natural

products known for their potent antitumor activity, which is derived from their ability to undergo

Bergman cyclization to generate a highly reactive diradical species that can cleave DNA. While

(Z)-hex-3-en-1-yne itself is not a complex enediyne, its structure represents a fundamental

component of such molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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